molecular formula C20H23N3OS B11082070 N-cyclohexyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

N-cyclohexyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11082070
M. Wt: 353.5 g/mol
InChI Key: LLMHLDIFCDTJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS Number: 672950-56-0) is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthetic route to this compound involves several steps. While I don’t have specific details for this exact compound, similar heterocyclic structures are often synthesized through multistep processes. These steps may include cyclization reactions, functional group transformations, and protecting group manipulations.

Chemical Reactions Analysis

Reactivity:: N-cyclohexyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide likely undergoes various chemical reactions:

    Oxidation: It could be oxidized under appropriate conditions.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: Substituents on the pyridine or thieno rings may be replaced.

    Other Transformations: Ring-opening, cyclization, and functional group modifications are also possible.

Common Reagents and Conditions:: Specific reagents and conditions would depend on the desired reaction. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).

Major Products:: The major products would vary based on the specific reaction. These could include derivatives with altered functional groups or ring structures.

Scientific Research Applications

Chemistry:: Researchers study this compound’s reactivity, stability, and potential as a building block for novel materials.

Biology and Medicine::

    Drug Discovery: Investigating its pharmacological properties for potential drug development.

    Biological Activity: Assessing its effects on cellular processes or receptors.

Industry:: While not widely used industrially, its unique structure may inspire new materials or applications.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

Comparing it with structurally related compounds can highlight its distinct features. Unfortunately, I don’t have a list of similar compounds at the moment.

Properties

Molecular Formula

C20H23N3OS

Molecular Weight

353.5 g/mol

IUPAC Name

N-cyclohexyl-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C20H23N3OS/c1-13-12-14(2)21-20-16(13)17(23-10-6-7-11-23)18(25-20)19(24)22-15-8-4-3-5-9-15/h6-7,10-12,15H,3-5,8-9H2,1-2H3,(H,22,24)

InChI Key

LLMHLDIFCDTJOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3CCCCC3)N4C=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.